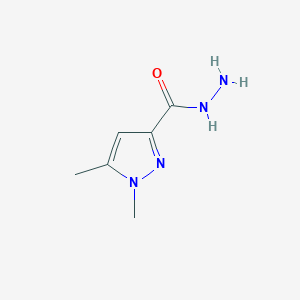

1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Vue d'ensemble

Description

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide is a derivative of the pyrazole class of compounds, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological and pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties . The specific compound of interest, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, is structurally related to various pyrazole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. For instance, novel pyrazole derivatives have been synthesized via reactions involving acetohydrazide , or by condensing amino-nitroguanidine with pentane-2,4-dione under alkaline catalysis . Additionally, solvothermal conditions have been employed to synthesize substituted pyrazoles and isoxazoles from malonohydrazide derivatives . These methods highlight the versatility of synthetic approaches for creating a wide array of pyrazole-based compounds, including the target molecule.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the structure of a related compound, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, was characterized using these methods . X-ray crystallography provides detailed insights into the molecular conformation and crystal packing, revealing intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines have been used to synthesize new heterocyclic derivatives, demonstrating the reactivity of these intermediates . The presence of substituents on the pyrazole ring can influence the outcome of reactions, as seen in the pyrolysis of dimethyl-3-carbomethoxypyrazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, provide information on the normal modes of vibration and can be used to assess the stability of the molecule . The electronic structure and reactivity properties can be studied using quantum chemical methods, such as DFT calculations, which also allow for the prediction of nonlinear optical properties . Additionally, the antioxidant activity of pyrazole derivatives can be evaluated using assays like DPPH and ABTS, where compounds with substituents on the pyrazole ring have shown significant radical scavenging capacity .

Applications De Recherche Scientifique

Organic Synthesis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .

Oxidation of Alcohols

3,5-Dimethyl-1H-pyrazole is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds .

Preparation of Pyrazolato Ligated Complexes

It’s a common reagent for the preparation of pyrazolato ligated complexes .

Synthesis of Condensed Heterocycles

Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .

Preparation of N-1-Substituted Derivatives

“1,5-Dimethyl-1H-pyrazole-3-carbohydrazide” can be used to prepare N-1-substituted derivatives having antibacterial activity .

Cross-Conjugated Monomeric Betaines

“1,5-Dimethyl-1H-pyrazole-3-carbohydrazide” reacts with malonic esters to give a family of cross-conjugated monomeric betaines .

Synthesis of Pyrazolo[1,5-a]pyrimidines

Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .

Propriétés

IUPAC Name |

1,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)9-10(4)2/h3H,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBLRIOBFLNYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-dimethyl-1H-pyrazole-3-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)